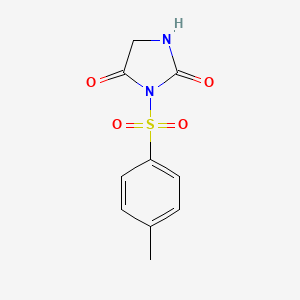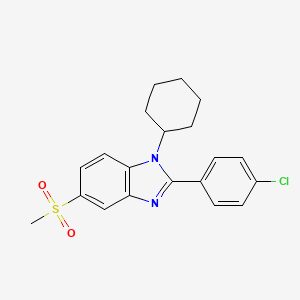
Bcl-2-IN-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bcl-2-IN-18 is a chemical compound that functions as an inhibitor of the B-cell lymphoma 2 protein. The B-cell lymphoma 2 protein is a key regulator of apoptosis, the process of programmed cell death. By inhibiting this protein, this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bcl-2-IN-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the synthetic routes includes the preparation of a pyrrolo[2,3-b]pyridine derivative, which is then coupled with a sulfonyl chloride derivative under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include crystallization steps to obtain the compound in its solid form .
Análisis De Reacciones Químicas
Types of Reactions
Bcl-2-IN-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms.
Aplicaciones Científicas De Investigación
Bcl-2-IN-18 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of the B-cell lymphoma 2 protein and its effects on apoptosis.
Biology: Employed in cell biology research to investigate the role of the B-cell lymphoma 2 protein in cell survival and death.
Industry: Utilized in the development of new anticancer drugs and in the study of drug resistance mechanisms.
Mecanismo De Acción
Bcl-2-IN-18 exerts its effects by binding to the B-cell lymphoma 2 protein, thereby inhibiting its anti-apoptotic function. This inhibition leads to the activation of pro-apoptotic proteins such as BAX and BAK, which promote mitochondrial outer membrane permeabilization and the release of cytochrome c. This cascade ultimately activates caspases, leading to apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Venetoclax: Another B-cell lymphoma 2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
Navitoclax: A dual inhibitor of B-cell lymphoma 2 and B-cell lymphoma extra-large proteins, used in cancer therapy.
Uniqueness
Bcl-2-IN-18 is unique in its specific binding affinity and selectivity for the B-cell lymphoma 2 protein, making it a valuable tool for studying the precise mechanisms of apoptosis regulation and for developing targeted cancer therapies.
Propiedades
Fórmula molecular |
C20H21ClN2O2S |
|---|---|
Peso molecular |
388.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-1-cyclohexyl-5-methylsulfonylbenzimidazole |
InChI |
InChI=1S/C20H21ClN2O2S/c1-26(24,25)17-11-12-19-18(13-17)22-20(14-7-9-15(21)10-8-14)23(19)16-5-3-2-4-6-16/h7-13,16H,2-6H2,1H3 |
Clave InChI |
SXKLLDQYUGWEIF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CC=C(C=C3)Cl)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


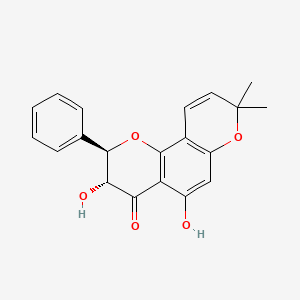
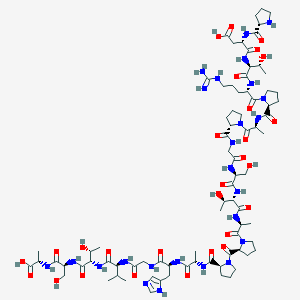
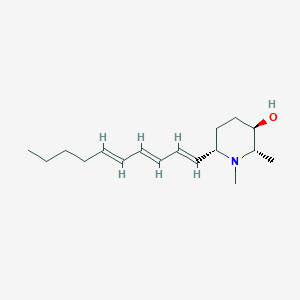
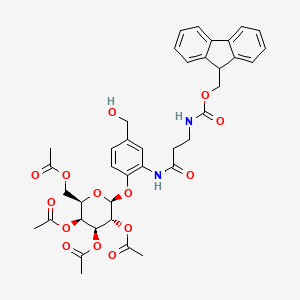
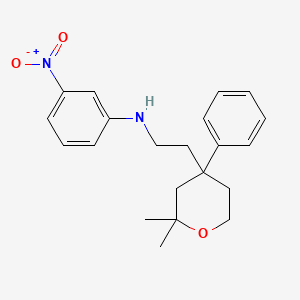
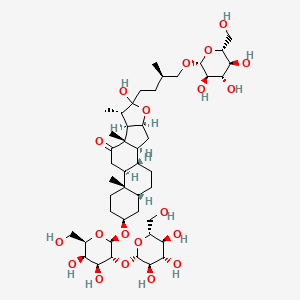
![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)
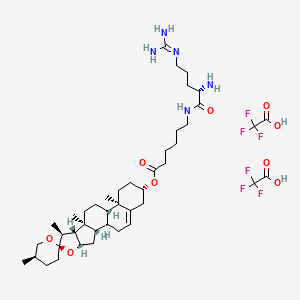
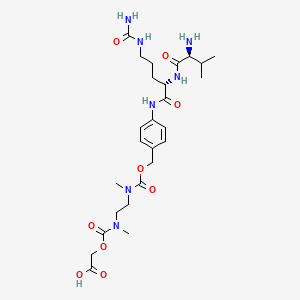
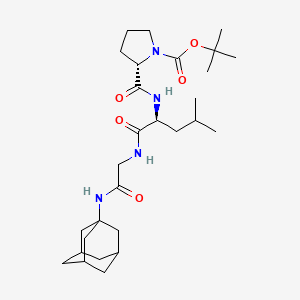
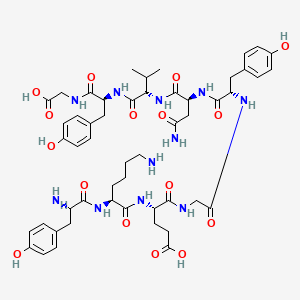
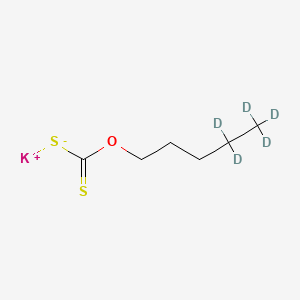
![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
